An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Octanoic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated octanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their work. This document details its fundamental characteristics, presents quantitative data in a structured format, outlines key experimental protocols for its analysis, and illustrates its metabolic fate and experimental use.
Introduction
Deuterated octanoic acid is a stable isotope-labeled version of octanoic acid, a medium-chain saturated fatty acid. In deuterated octanoic acid, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution imparts a higher molecular weight to the molecule while maintaining nearly identical chemical properties to its non-deuterated counterpart. The primary utility of deuterated compounds lies in their application as internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic research to elucidate the pathways of fatty acid metabolism. The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can also be exploited in drug development to alter metabolic profiles and enhance the pharmacokinetic properties of drug candidates.
Physical and Chemical Properties
The physical and chemical properties of deuterated octanoic acid are crucial for its handling, storage, and application in various experimental settings. The following tables summarize the key quantitative data for different deuterated forms of octanoic acid, with non-deuterated octanoic acid included for comparison.
Physical Properties
| Property | Octanoic Acid (Non-deuterated) | Octanoic Acid-d2 | Octanoic Acid-d15 |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₄D₂O₂[1] | C₈HD₁₅O₂ |
| Molecular Weight ( g/mol ) | 144.21[2] | 146.2[1] | 159.30 |
| Appearance | Colorless to light yellow oily liquid[2] | Liquid[1] | Liquid |
| Density (g/mL at 25°C) | 0.910[2] | Not available | 1.005 |
| Melting Point (°C) | 16.7[3] | Not available | 16 |
| Boiling Point (°C) | 239.7[3] | Not available | 237 |
| Flash Point (°C) | >110 | Not available | 113 (closed cup) |
| Refractive Index (n20/D) | 1.428 | Not available | 1.4245 |
Chemical Properties
| Property | Information |
| Synonyms | Caprylic Acid, n-Octanoic Acid |
| Isotopic Purity | Typically ≥98 atom % D for commercially available standards. |
| Chemical Purity | Typically ≥98-99% for analytical grade standards. |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[4] |
| Reactivity | As a carboxylic acid, it can undergo esterification and can react with bases to form salts. The chemical reactivity is nearly identical to non-deuterated octanoic acid. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of deuterated octanoic acid in research. This section provides an overview of the synthesis and detailed protocols for purification and quantification.
Synthesis of Deuterated Octanoic Acid
The synthesis of deuterated octanoic acid can be achieved through various methods, with the specific approach determining the extent and position of deuteration. Detailed, step-by-step synthesis protocols are often proprietary. However, common strategies include:
-
Hydrolysis of Deuterated Precursors: One common method involves the synthesis of a deuterated precursor, such as deuterated n-octanamide, which is then hydrolyzed to yield deuterated octanoic acid. For example, deuterated n-octanamide can be dissolved in an acidic solution (e.g., 6 M HCl) and heated to facilitate hydrolysis. The resulting deuterated octanoic acid can then be extracted using an organic solvent like diethyl ether.[5]
-
Metal-Catalyzed Hydrothermal H/D Exchange: This method involves the exchange of hydrogen atoms for deuterium in the presence of a metal catalyst and a deuterium source, such as heavy water (D₂O), under high temperature and pressure. This technique can be used to produce highly deuterated fatty acids.[6]
Purification of Deuterated Octanoic Acid
Purification is a critical step to remove any unreacted starting materials, byproducts, or other impurities. Low-temperature crystallization is an effective method for purifying fatty acids.
Protocol: Low-Temperature Crystallization
-
Dissolution: Dissolve the crude deuterated octanoic acid in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or hexane) at room temperature.
-
Cooling: Slowly cool the solution to a low temperature (e.g., -20°C to -70°C). Saturated fatty acid impurities, having higher melting points, will crystallize out of the solution first.
-
Filtration: Quickly filter the cold solution to remove the crystallized impurities. The deuterated octanoic acid will remain in the filtrate.
-
Solvent Evaporation: Allow the filtrate to warm to room temperature and remove the solvent under reduced pressure to obtain the purified deuterated octanoic acid.
Quantification of Octanoic Acid using Deuterated Internal Standards
Deuterated octanoic acid is widely used as an internal standard for the accurate quantification of endogenous octanoic acid in biological samples by mass spectrometry.
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Lipid Extraction:
-
To a biological sample (e.g., 100 µL of plasma or homogenized tissue), add a known amount of deuterated octanoic acid internal standard.
-
Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol (B129727) and vortex thoroughly.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Saponification (for total fatty acid analysis):
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze ester bonds.
-
Acidify the solution with 0.5 mL of 1 M HCl.
-
Extract the free fatty acids with hexane (B92381).
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the hexane extract under nitrogen.
-
Add 1-2 mL of 12-14% Boron Trifluoride (BF₃)-Methanol reagent.
-
Heat at 60-100°C for 10-60 minutes to form FAMEs.
-
After cooling, add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution onto a suitable GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the FAMEs.
-
The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) to detect the specific ions for endogenous octanoic acid methyl ester and the deuterated internal standard.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7][8]
-
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction and saponification procedure as for GC-MS, adding the deuterated internal standard at the beginning.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried fatty acid extract in a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
-
Inject the sample into a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous octanoic acid and the deuterated internal standard.
-
Quantification is based on the peak area ratio of the analyte to the internal standard relative to a calibration curve.[4][8]
-
Applications in Research and Drug Development
Deuterated octanoic acid is an invaluable tool in various scientific disciplines.
-
Metabolic Research: As a stable isotope tracer, it is used to study the kinetics of fatty acid β-oxidation, entry into the citric acid cycle, and ketogenesis. These studies provide insights into the regulation of energy metabolism in health and disease.
-
Drug Development: The kinetic isotope effect associated with deuteration can be leveraged to slow down the metabolism of a drug molecule at specific sites, potentially improving its pharmacokinetic profile, reducing toxic metabolites, and enhancing therapeutic efficacy.[9]
-
Clinical Diagnostics: It is used as an internal standard in diagnostic tests for metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where accurate quantification of octanoic acid levels is crucial.[10]
Visualizations
Metabolic Pathway of Octanoic Acid
The following diagram illustrates the metabolic fate of octanoic acid via β-oxidation and its entry into the citric acid cycle.
Caption: Metabolic fate of octanoic acid via β-oxidation.
Experimental Workflow for Metabolic Tracing
The diagram below outlines the general workflow for using deuterated octanoic acid as a tracer in metabolic studies.
Caption: General workflow for stable isotope tracing.
References
- 1. researchgate.net [researchgate.net]
- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caprylic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. apo.ansto.gov.au [apo.ansto.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LIPID MAPS [lipidmaps.org]
